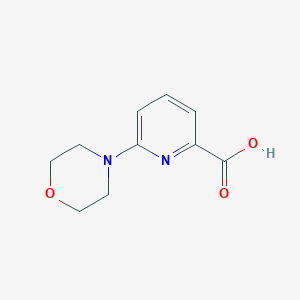
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol
Vue d'ensemble
Description
“5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol” is a compound with the molecular formula C3H5N3OS . It is also known by other names such as 4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-ol and 4-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols were synthesized by the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones .Molecular Structure Analysis
The molecular weight of “5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol” is 131.16 g/mol . The InChI string isInChI=1S/C3H5N3OS/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) and the canonical SMILES string is CN1C(=O)NNC1=S . Chemical Reactions Analysis
While specific chemical reactions involving “5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol” are not available, triazoles in general are known to participate in various chemical reactions. For instance, compounds containing the 1,2,4-triazole ring can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 76.5 Ų and contains 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a complexity of 146 and does not contain any rotatable bonds .Applications De Recherche Scientifique
Antibacterial Activity
This compound has been evaluated for its antibacterial activity against various bacterial strains such as E. coli, S. aureus, P. aeruginosa, and B. subtilis. The antibacterial properties make it a candidate for developing new antimicrobial agents .
Antifungal and Antitubercular Activity
1,2,4-Triazole derivatives, including 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol, have shown promising antifungal and antitubercular activities. This opens up possibilities for their use in treating fungal infections and tuberculosis .
Antioxidant Properties
The compound’s antioxidant properties are of interest due to their potential in preventing oxidative stress-related diseases .
Anticancer Activity
Mercapto-substituted 1,2,4-triazoles are known to have chemopreventive and chemotherapeutic effects on cancer, making them significant in cancer research .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of this compound make it a potential ingredient in the development of new pain relief medications .
Anticonvulsant and Anxiolytic Uses
Derivatives of 1,2,4-triazole have been used in the treatment of convulsions and anxiety disorders due to their anticonvulsant and anxiolytic effects .
Antidiabetic Potential
The compound’s role in antidiabetic drug development is also being explored due to its potential therapeutic effects on diabetes .
CNS Stimulants and Sedatives
The structure of 1,2,4-triazole is incorporated into drugs that act as CNS stimulants and sedatives, indicating potential applications in treating various central nervous system disorders .
Orientations Futures
Triazoles, including “5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol”, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents, and compounds containing the 1,2,4-triazole ring are being actively researched .
Propriétés
IUPAC Name |
4-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZKDNZAWDUCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368733 | |
| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol | |
CAS RN |
22244-61-7 | |
| Record name | 22244-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B1361933.png)



![2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1361941.png)


![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)

